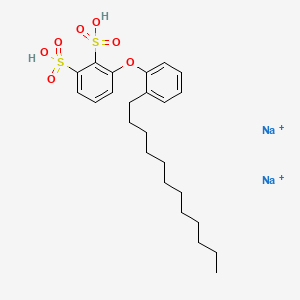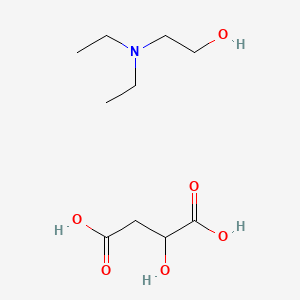
2,6,10,14-Tetramethylpentadecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14-Tetramethylpentadecan-2-ol is an organic compound with the molecular formula C19H40O It is a branched-chain alcohol derived from pentadecane, characterized by the presence of four methyl groups at positions 2, 6, 10, and 14
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14-Tetramethylpentadecan-2-ol typically involves the hydrogenation of pristane, which is obtained from natural sources such as shark liver oil. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pristane from natural sources, followed by its hydrogenation under controlled conditions to yield the desired alcohol. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,10,14-Tetramethylpentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,6,10,14-Tetramethylpentadecan-2-one or 2,6,10,14-Tetramethylpentadecanoic acid.
Reduction: Formation of 2,6,10,14-Tetramethylpentadecane.
Substitution: Formation of halogenated derivatives or esters.
Wissenschaftliche Forschungsanwendungen
2,6,10,14-Tetramethylpentadecan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in the metabolism of marine organisms and its potential as a biomarker.
Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the formulation of lubricants, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6,10,14-Tetramethylpentadecan-2-ol involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific enzymes, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2,6,10,14-Tetramethylpentadecane: The hydrocarbon analog without the hydroxyl group.
2,6,10,14-Tetramethylpentadecan-1-ol: An isomer with the hydroxyl group at the first carbon position.
2,6,10,14-Tetramethylpentadecan-2-one: The ketone derivative.
Uniqueness: 2,6,10,14-Tetramethylpentadecan-2-ol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched structure and the presence of multiple methyl groups contribute to its stability and hydrophobicity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
21980-66-5 |
|---|---|
Molekularformel |
C19H40O |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
2,6,10,14-tetramethylpentadecan-2-ol |
InChI |
InChI=1S/C19H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18,20H,7-15H2,1-6H3 |
InChI-Schlüssel |
ZOSMZZWFQFQQGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



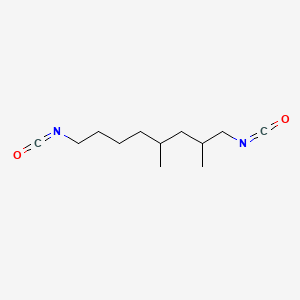
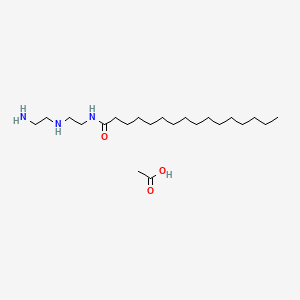
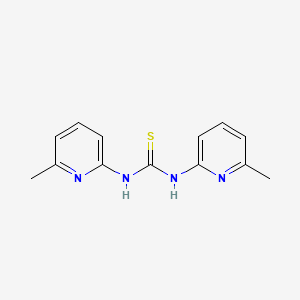
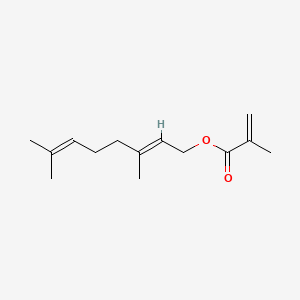
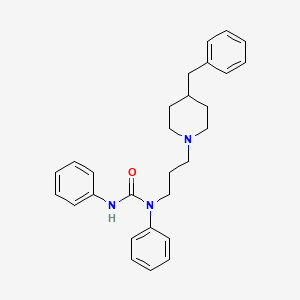


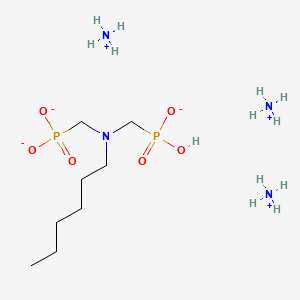
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
